Sibenadet hydrochloride, formerly known as Viozan™, is a dual agonist of both dopamine D2 receptors and β2-adrenoceptors. [] It was investigated as a potential treatment for the symptoms of chronic obstructive pulmonary disease (COPD) due to its unique dual-action mechanism. [] While Sibenadet demonstrated some positive effects in preclinical and early clinical studies, its development was ultimately discontinued due to a lack of sustained benefit in large-scale clinical efficacy studies. []
The synthesis of Sibenadet hydrochloride involves a nine-stage process culminating in the reaction of two key intermediates. [] The first intermediate, an amine hydrochloride, is prepared through a series of reactions, while the second intermediate, a benzoate ester, is synthesized through a pathway involving thiyl radical addition and subsequent telescoped processes. [] This final step provides high yields of the crystalline benzoate ester, which is then reacted with the amine hydrochloride to assemble the final Sibenadet molecule. [] This molecule is then isolated and purified via crystallization. []
Sibenadet hydrochloride exists in multiple polymorphic forms at ambient temperature, each characterized by distinct molecular packing arrangements. [] Solid-state NMR spectroscopy reveals varying degrees of dynamic disorder within the molecule, particularly in the terminal phenyl group and the carbons adjacent to the ether linkage. [] This dynamic disorder influences the short-range structure of Sibenadet, contributing to its polymorphic behavior. [] While three distinct polymorphs (I, II, and III) exist at room temperature, all three undergo solid-state transitions to a common high-temperature form upon heating. []
Intermolecular hydrogen bonding plays a crucial role in the molecular packing of Sibenadet hydrochloride polymorphs. [] Specifically, ¹H double-quantum solid-state magic-angle spinning nuclear magnetic resonance (¹H DQ SSNMR) spectroscopy, combined with computational analysis, reveals the presence of NH-NH and NH-OH hydrogen bonding interactions in both Form I and Form II. [] These interactions correspond to nearest neighbor distances of 2.62 Å and 2.87 Å, respectively, in the crystal structure of Form I. [] The observation of identical ¹H DQ peaks at the same chemical shifts for Form II suggests a similar intermolecular hydrogen-bonding arrangement despite the lack of a single-crystal X-ray diffraction structure. []
Sibenadet's therapeutic potential in COPD stems from its unique dual-action mechanism. [] Firstly, it acts as a β2-adrenoceptor agonist, inducing bronchodilation by relaxing the airway smooth muscle. [] This mechanism is similar to that of conventional bronchodilators like salbutamol and formoterol. [] Secondly, Sibenadet acts as a dopamine D2 receptor agonist, potentially modulating sensory nerve activity in the lungs. [] This sensory modulation could lead to altered perception of lung irritation and potentially alleviate COPD symptoms like cough and breathlessness. []
Developing New Polymorph Screening Methods: The polymorphic nature of Sibenadet hydrochloride presents an opportunity to develop and refine analytical techniques for characterizing and screening different solid forms of drug candidates. [] Understanding the factors influencing polymorphism can aid in selecting the optimal solid form for drug development, ensuring optimal stability and bioavailability.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7